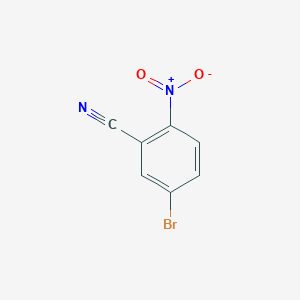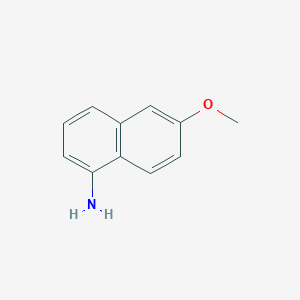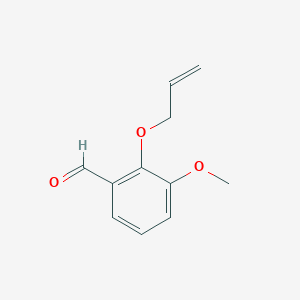
2-(Allyloxy)-3-methoxybenzenecarbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Allyloxy)-3-methoxybenzenecarbaldehyde involves several key steps that include the generation and subsequent reactions of allyloxy(methoxy)carbene. Studies have shown that this carbene undergoes Claisen rearrangement, leading to the formation of methyl 2-allyloxy-2-methoxy-4-pentenoate under certain conditions (Plażuk et al., 2005). Additionally, the Claisen rearrangement of related intermediates has been explored in different solvents, indicating the influence of the reaction environment on the outcome (Wang Li-dong, 2008).
Molecular Structure Analysis
The molecular structure and conformational properties of compounds closely related to 2-(Allyloxy)-3-methoxybenzenecarbaldehyde, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been extensively studied. These studies, utilizing techniques like gas-phase electron diffraction and quantum chemical calculations, reveal detailed insights into the conformational preferences and intramolecular interactions within these molecules (Dorofeeva et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(Allyloxy)-3-methoxybenzenecarbaldehyde demonstrate its reactivity and potential for forming diverse chemical structures. For example, reactions with sulfur dioxide and hydrazines under mild conditions have been developed to produce methanesulfonohydrazides, showcasing a radical process involving intramolecular cyclization and sulfur dioxide insertion (An et al., 2014). Additionally, the palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution provides a novel route to functionalized benzofurans (Gabriele et al., 2008).
Physical Properties Analysis
The physical properties, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, of methoxyphenols and dimethoxybenzenes, have been thoroughly investigated. These properties are crucial for understanding the behavior of these compounds in different phases and their interactions in various chemical environments (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-(Allyloxy)-3-methoxybenzenecarbaldehyde and its derivatives, including their ability to form strong intermolecular and intramolecular hydrogen bonds, significantly influence their reactivity and stability. Investigations into the thermochemistry, spectroscopy, and quantum-chemical studies provide comprehensive insights into these aspects, facilitating a deeper understanding of their chemical behavior (Varfolomeev et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antiviral Activity of Pyrimidines
- Summary of Application: This compound is used in the synthesis of 1-[2-(allyloxy)ethoxymethyl]- and 1-[1,3-di-(allyloxy)-2-propoxymethyl]pyrimidines, which have been studied for their antiviral activity .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline
- Summary of Application: This compound is used in a four-step synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
3. Intramolecular Diels–Alder Reaction
- Summary of Application: This compound is involved in the intramolecular Diels–Alder (IMDA) reaction of (2 E,4 Z,6 Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
4. Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels
- Summary of Application: This compound is used in the synthesis of thermo- and pH-sensitive hydrogels for drug delivery applications .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
5. Preparation and Electrical Properties of 4-allyloxy-2-hydroxybenzophenone Grafted Polypropylene
- Summary of Application: This compound is used in the preparation of 4-allyloxy-2-hydroxybenzophenone grafted polypropylene for high-voltage direct current (HVDC) cables .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
6. [1,2]-Wittig Rearrangement
- Summary of Application: This compound is used in the [1,2]-Wittig rearrangement .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
7. Synthesis and Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels
- Summary of Application: This compound is used in the synthesis of thermo- and pH-sensitive hydrogels for drug delivery applications .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
8. Preparation and Electrical Properties of 4-allyloxy-2-hydroxybenzophenone Grafted Polypropylene
- Summary of Application: This compound is used in the preparation of 4-allyloxy-2-hydroxybenzophenone grafted polypropylene for high-voltage direct current (HVDC) cables .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
9. [1,2]-Wittig Rearrangement
- Summary of Application: This compound is used in the [1,2]-Wittig rearrangement .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes: The results of the study, including any quantitative data or statistical analyses, are not provided in the summary. For more detailed results, you may want to refer to the original research article .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methoxy-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,8H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYAZASCWHSRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320197 | |
| Record name | 3-Methoxy-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)-3-methoxybenzenecarbaldehyde | |
CAS RN |
23343-06-8 | |
| Record name | 23343-06-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



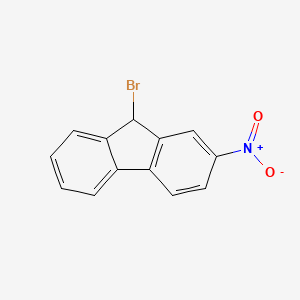
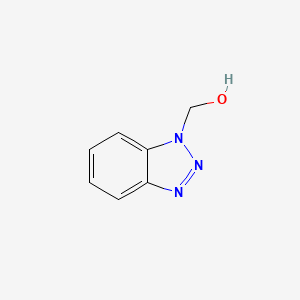
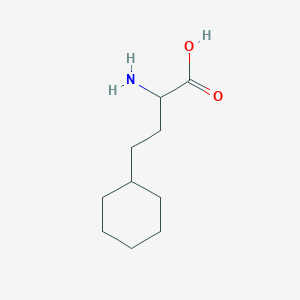
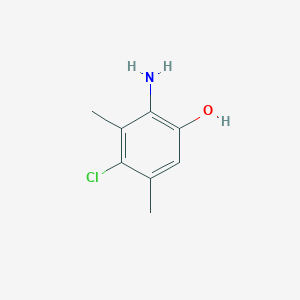
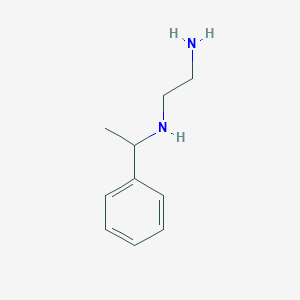
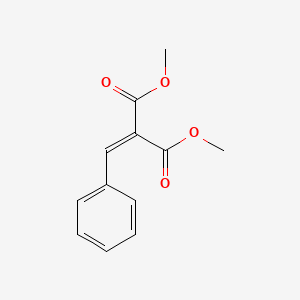
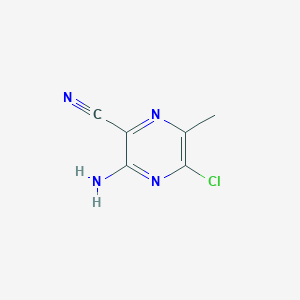
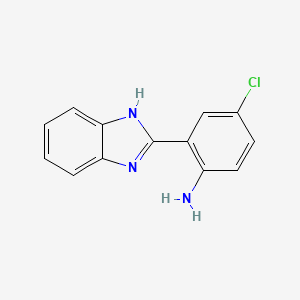
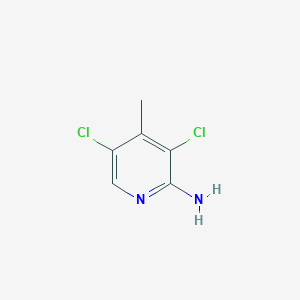
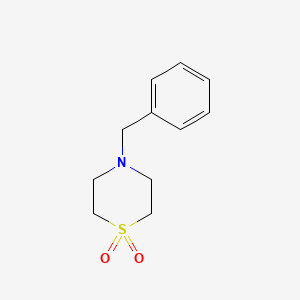
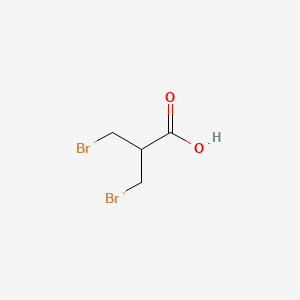
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
